

Alk5-IN-29 structure and chemical properties

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Compound of Interest

Compound Name: Alk5-IN-29

Cat. No.: B12395674

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In-Depth Technical Guide to Alk5-IN-29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of **Alk5-IN-29**, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document includes detailed experimental protocols and visual diagrams to support research and development efforts in fields such as oncology and fibrosis.

Core Compound Information: Alk5-IN-29

Alk5-IN-29, also identified as EX-06 in patent literature, is a potent and selective inhibitor of ALK5, a transforming growth factor-beta (TGF- β) type I receptor.^[1] Due to its role in the TGF- β signaling pathway, which is crucial in cell growth, differentiation, and proliferation, **Alk5-IN-29** is a valuable tool for studying and potentially treating diseases associated with dysregulated ALK5 activity, such as cancer and fibrotic conditions.

Chemical Structure and Properties

The chemical structure and key properties of **Alk5-IN-29** are summarized below.

Chemical Structure:

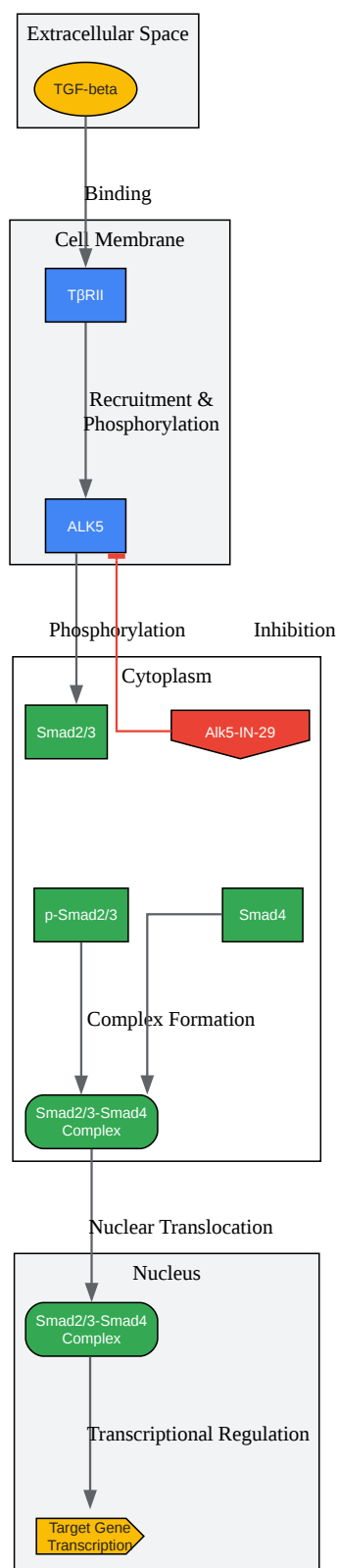
(Structure derived from IUPAC name and SMILES string)

Table 1: Chemical and Physical Properties of **Alk5-IN-29**

Property	Value	Source
IUPAC Name	2-((5-fluoro-2-((4-(piperazin-1-ylmethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide	Inferred
Molecular Formula	C24H25FN8	MedchemExpress
Molecular Weight	444.51 g/mol	MedchemExpress
CAS Number	2785430-85-3	MedchemExpress
SMILES	<chem>CC1=CC=CC2=C(NC3=NC(NC4=CC(CN5CCNCC5)=CC(F)=C4)=NC=C3)C=NN=C12</chem>	MedchemExpress
IC50 (ALK5)	≤10 nM	[1]
IC50 (ALK2)	≤10 nM	[1]
IC50 (RD-SMAD receptor activity)	≤100 nM	[1]

Signaling Pathway

Alk5-IN-29 targets the TGF- β signaling pathway, a critical regulator of cellular processes. The binding of TGF- β to its type II receptor (T β RII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and extracellular matrix production.



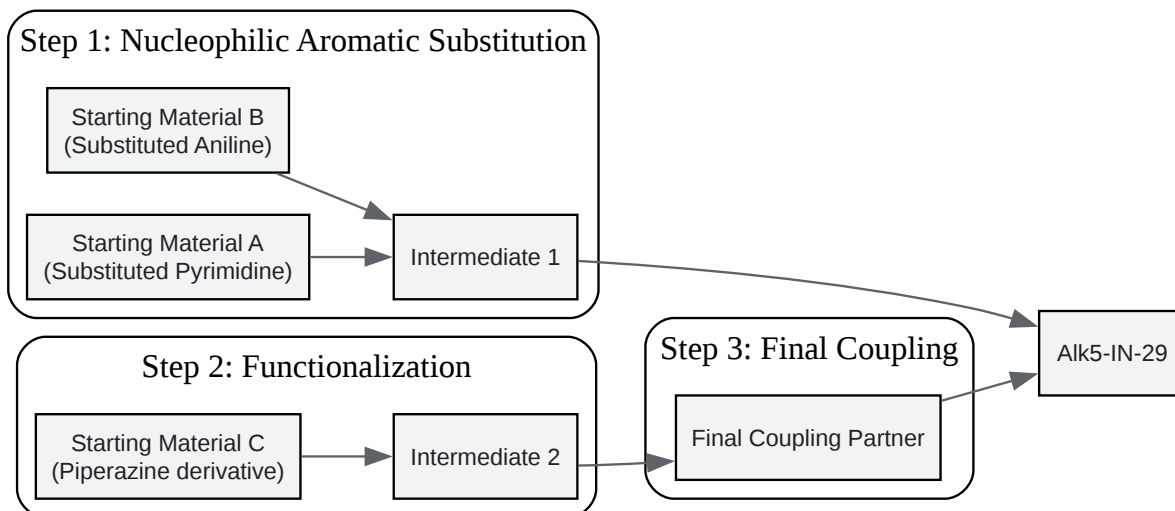
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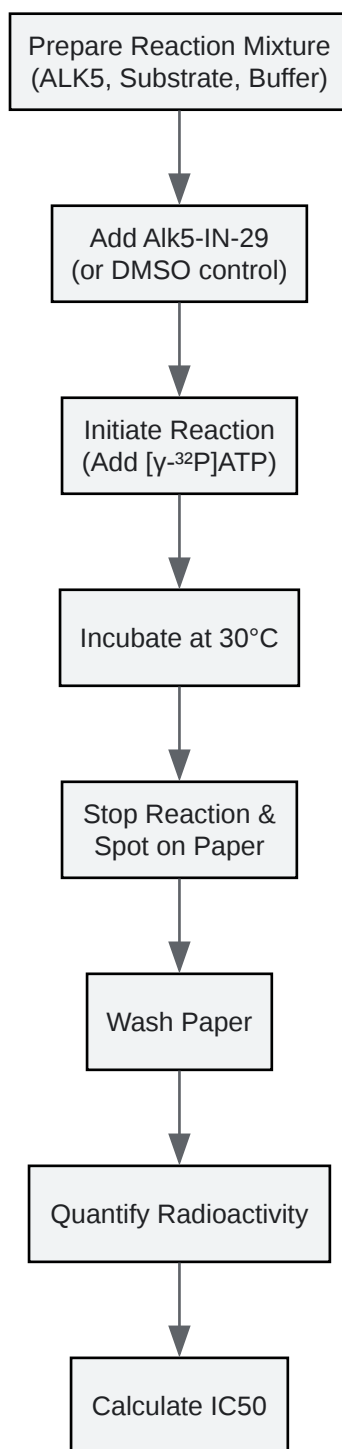
Caption: TGF- β /ALK5 Signaling Pathway and the inhibitory action of **Alk5-IN-29**.

Experimental Protocols

Synthesis of Alk5-IN-29 (EX-06)

The synthesis of **Alk5-IN-29** is detailed in patent WO2022126133A1. The following is a representative multi-step synthesis workflow.





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References

- 1. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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